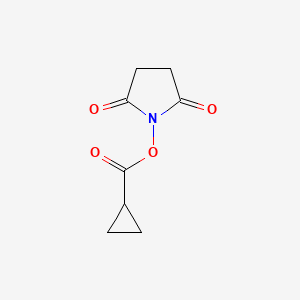
环丙烯甲酸-2,5-二氧代-吡咯啉-1-基酯
描述
Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester is C8H9NO4 . The molecular weight is 183.16 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester include a molecular weight of 183.16 g/mol .科学研究应用
生物活性与合成
环丙烷羧酸衍生物表现出显著的生物活性,促使对其合成和应用的研究。例如,环丙烷羧酸衍生物因其除草和杀菌活性而被探索(田等人,2009)。另一项研究集中于合成一种 1-(2-吡咯烷基)环丙烷羧酸,即 α-环丙基-β-均丙氨酸,该酸通过 1,3-偶极环加成反应制备,展示了其整合到肽中的潜力(科尔德罗等人,2009)。
结构研究和化学性质
环丙烷羧酸衍生物的结构性质和相互作用的研究是一个活跃的研究领域。例如,分析了与环丙烷羧酸相关的化合物晶体结构,提供了对其分子相互作用的见解(布朗等人,2005)。
药物合成
在药物研究中,环丙烷羧酸衍生物被用于合成各种化合物。一项研究详细阐述了 N-(4-氟苯基)-1-(吡咯烷-1-羰基)环丙烷-1-甲酰胺的合成,该过程涉及多步亲核取代反应,表明这些化合物在药物合成中的多功能性(周等人,2021)。
药物化学与药理学
环丙烷羧酸衍生物在药物化学和药理学化合物的开发中也发挥着作用。开发了由供体-受体环丙烷合成 1,5-取代吡咯烷-2-酮的合成途径,强调了它们在为药物应用创造含氮多环化合物的潜力(博伊琴科等人,2022)。
作用机制
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is known to be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system .
生化分析
Biochemical Properties
Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in esterification reactions, where it acts as an esterifying agent. It interacts with enzymes such as esterases and proteases, facilitating the hydrolysis of ester bonds. Additionally, Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function .
Cellular Effects
Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester can impact gene expression by interacting with transcription factors and altering their binding to DNA. This, in turn, affects the transcription of specific genes involved in cellular metabolism and other essential processes .
Molecular Mechanism
The molecular mechanism of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester can change over time. The compound’s stability and degradation are important factors to consider. Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of cyclopropanecarboxylic acid and 2,5-dioxo-pyrrolidin-1-yl ester. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology. As the dosage increases, more pronounced effects can be observed. High doses of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. It is essential to determine the appropriate dosage range for specific experimental purposes to avoid potential toxicity .
Metabolic Pathways
Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within cells. The compound can undergo hydrolysis to form cyclopropanecarboxylic acid and 2,5-dioxo-pyrrolidin-1-yl ester, which can then participate in further metabolic reactions. These reactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester can localize to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, depending on its interactions with targeting signals and post-translational modifications .
Subcellular Localization
The subcellular localization of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAFCZYGULLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
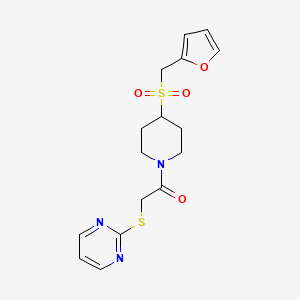
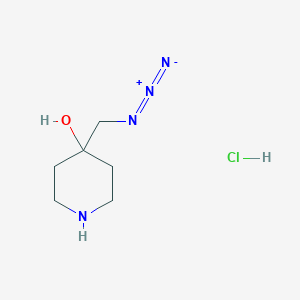
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
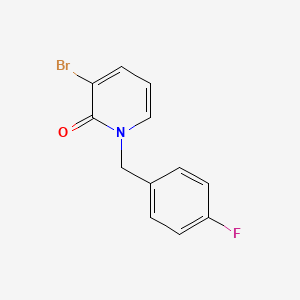
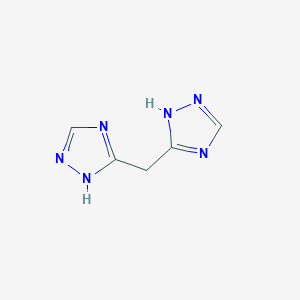
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)
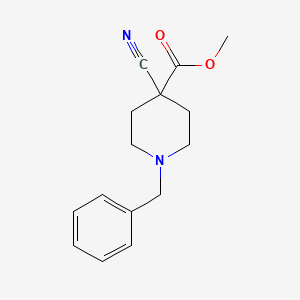
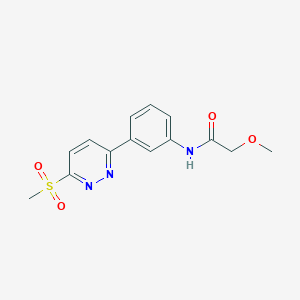
![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)
![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)
